molecular formula C14H19FN2O B5589220 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone

1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone

Cat. No. B5589220
M. Wt: 250.31 g/mol
InChI Key: UEYOJGBNAFJBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related fluorine compounds, including those bearing 1,2,4-triazine moieties and various functional groups, highlights the importance of incorporating fluorinated atoms. These atoms often improve physical, chemical, and medicinal properties due to their high electronegativity, enhancing the stability of formed carbanions and hydrophobic effects beneficial for biological activities (Bakhotmah & Al-Otaibi, 2020).

Molecular Structure Analysis

The structure of 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone can be analyzed in the context of arylcycloalkylamines, which include pharmacophoric groups found in antipsychotic agents. These groups, such as phenyl piperidines and piperazines, play a crucial role in the potency and selectivity of the binding affinity at D(2)-like receptors (Sikazwe et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives, including 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone, are significant in the development of drugs with various therapeutic uses such as antipsychotic, antihistamine, and anticancer. Slight modifications in the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules (Rathi et al., 2016).

Physical Properties Analysis

The synthesis and evaluation of compounds related to 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone have underscored the role of common pharmacophoric groups in enhancing the physical properties necessary for binding affinity and selectivity towards D2-like receptors. These evaluations provide insights into the physical characteristics that contribute to their therapeutic potential (Sikazwe et al., 2009).

Chemical Properties Analysis

The chemical properties of fluorine compounds, including those bearing 1,2,4-triazine moieties, are significantly influenced by the presence of fluorinated atoms. These atoms enhance the compound's stability, hydrophobic effects, and biological activities, which are crucial for its chemical properties and potential applications in various fields, including medicinal chemistry (Bakhotmah & Al-Otaibi, 2020).

properties

IUPAC Name

1-[5-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-10-8-14(13(15)9-12(10)11(2)18)17-6-4-16(3)5-7-17/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYOJGBNAFJBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Fluoro-2-methyl-4-(4-methylpiperazin-1-yl)phenyl]ethanone

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